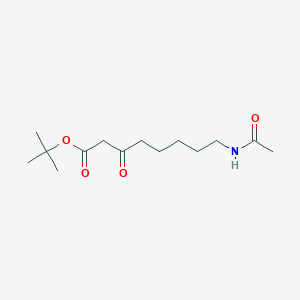
Octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes an octanoic acid backbone, an acetylamino group, and a 1,1-dimethylethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester typically involves the esterification of octanoic acid with 1,1-dimethylethanol in the presence of an acid catalyst. The acetylamino group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride under basic conditions. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and acetylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield octanoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release active components that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Octanoic acid, 8-amino-, 1,1-dimethylethyl ester
- Octanoic acid, 8-cyano-, 1,1-dimethylethyl ester
- Octanoic acid, 8-oxo-, 1,1-dimethylethyl ester
Uniqueness
Octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester is unique due to the presence of both the acetylamino and ester groups, which confer distinct chemical and biological properties
Properties
CAS No. |
502424-55-7 |
|---|---|
Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl 8-acetamido-3-oxooctanoate |
InChI |
InChI=1S/C14H25NO4/c1-11(16)15-9-7-5-6-8-12(17)10-13(18)19-14(2,3)4/h5-10H2,1-4H3,(H,15,16) |
InChI Key |
JETAKTGLANVNLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCC(=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



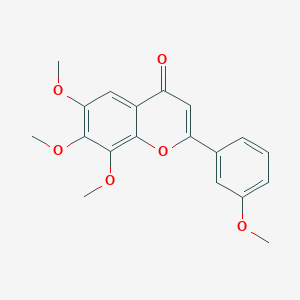

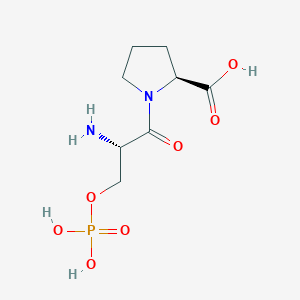
![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)


![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)
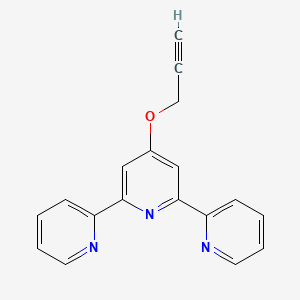
![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
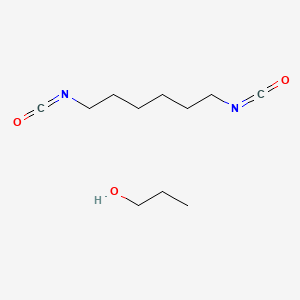
![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)
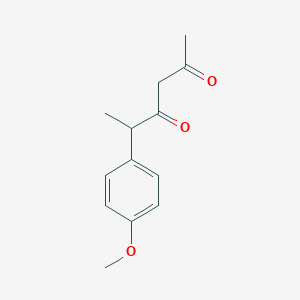
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]](/img/structure/B14248761.png)
